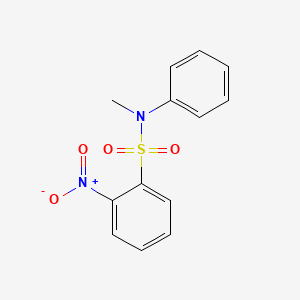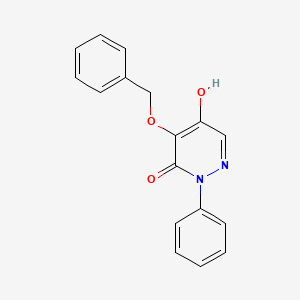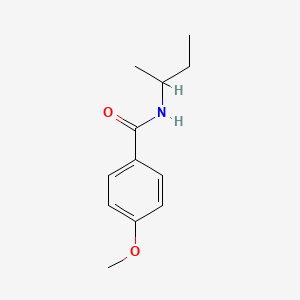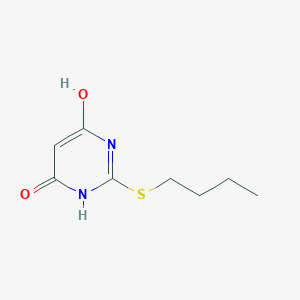![molecular formula C15H16ClNO4S B3844508 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfonyl)-2-propanol](/img/structure/B3844508.png)
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfonyl)-2-propanol
Übersicht
Beschreibung
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfonyl)-2-propanol is a chemical compound that has been widely studied for its potential therapeutic effects. This compound is also known as PPSB-0410, and it belongs to a class of compounds known as beta-adrenergic receptor antagonists.
Wirkmechanismus
PPSB-0410 works by blocking the beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and airway diameter. By blocking these receptors, PPSB-0410 reduces the effects of the sympathetic nervous system, which can lead to a decrease in heart rate and blood pressure, and an increase in airway diameter.
Biochemical and Physiological Effects:
PPSB-0410 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). PPSB-0410 has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. In addition, PPSB-0410 has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PPSB-0410 is that it is a selective beta-adrenergic receptor antagonist, which means that it specifically targets the beta-adrenergic receptors and does not affect other receptors in the body. This makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological and pathological processes. However, one limitation of PPSB-0410 is that it has a short half-life, which means that it needs to be administered frequently to maintain its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on PPSB-0410. One area of research is the potential use of PPSB-0410 in the treatment of heart failure and hypertension. Another area of research is the potential use of PPSB-0410 in the treatment of inflammatory diseases, such as asthma and COPD. In addition, further studies are needed to understand the molecular mechanisms underlying the anti-inflammatory effects of PPSB-0410, and to identify potential biomarkers that can be used to monitor the therapeutic effects of PPSB-0410 in patients.
Wissenschaftliche Forschungsanwendungen
PPSB-0410 has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD). PPSB-0410 has also been studied for its potential use in the treatment of heart failure and hypertension.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-13-6-4-12(5-7-13)9-21-10-14(18)11-22(19,20)15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJSVFMUQQMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(COCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3844435.png)
![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)
![1-(1,3-benzothiazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844444.png)


![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B3844467.png)

![3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3844473.png)
![2-[4-(4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B3844479.png)

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)

